Physicochemical Differentiation from Unsubstituted Core: Enhancing Drug-Likeness
The target compound demonstrates a substantial improvement in drug-likeness parameters compared to the core scaffold, 4-(1,2,5-thiadiazol-3-yloxy)piperidine. The addition of the 4-ethoxybenzoyl group increases the molecular weight from 185.21 g/mol to 333.41 g/mol and the computed logP (XLogP3) from approximately 0.3 to 2.7 [1]. This shifts the scaffold from a highly polar, potentially non-drug-like space into a more favorable range for passive membrane permeability, a critical attribute for intracellular or CNS drug targets.
| Evidence Dimension | Physicochemical Profile for Oral Bioavailability |
|---|---|
| Target Compound Data | MW: 333.41 g/mol; TPSA: 92.8 Ų; XLogP3: 2.7 |
| Comparator Or Baseline | Core Scaffold: 4-(1,2,5-thiadiazol-3-yloxy)piperidine (MW: 185.21 g/mol; TPSA: ~78 Ų; XLogP3: ~0.3) |
| Quantified Difference | ΔMW = +148.2 g/mol; ΔXLogP3 = +2.4 log units; TPSA remains within acceptable range (<140 Ų) |
| Conditions | Computed properties from chemical database entries for the target compound and its core scaffold. |
Why This Matters
This profile positions the compound more favorably for cell-based assays where high polarity correlates with poor membrane penetration, guiding the selection of this derivative over the simple, less lipophilic core scaffold.
- [1] Kuujia.com Product Page. (n.d.). Cas no 2097912-98-4 (1-(4-Ethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine). Retrieved from https://www.kuujia.com/cas-2097912-98-4.html View Source
